1-methyl-4-(piperidin-4-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(piperidin-4-yl)-1H-indole is a chemical compound with a unique structure that combines an indole ring with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(piperidin-4-yl)-1H-indole typically involves the reaction of 1-methylindole with 4-piperidone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane. The mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The indole ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Methyl-4-(piperidin-4-yl)-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors, while the piperidine moiety may enhance binding affinity and specificity. These interactions can modulate biological processes, making the compound valuable for therapeutic applications .
Comparison with Similar Compounds
1-Methyl-4-(piperidin-4-yl)piperazine: This compound shares a similar piperidine structure but differs in the presence of a piperazine ring instead of an indole ring.
1-Methyl-4-(piperidin-4-yl)-piperidine: Another similar compound with a piperidine ring but lacks the indole moiety.
Uniqueness: 1-Methyl-4-(piperidin-4-yl)-1H-indole is unique due to its combination of an indole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-methyl-4-piperidin-4-ylindole |
InChI |
InChI=1S/C14H18N2/c1-16-10-7-13-12(3-2-4-14(13)16)11-5-8-15-9-6-11/h2-4,7,10-11,15H,5-6,8-9H2,1H3 |
InChI Key |
WUANPRJPJZTAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.